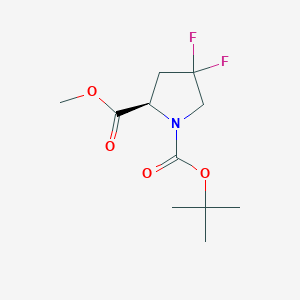

(R)-1-Tert-butyl 2-methyl 4,4-difluoropyrrolidine-1,2-dicarboxylate

Description

Properties

IUPAC Name |

1-O-tert-butyl 2-O-methyl (2R)-4,4-difluoropyrrolidine-1,2-dicarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17F2NO4/c1-10(2,3)18-9(16)14-6-11(12,13)5-7(14)8(15)17-4/h7H,5-6H2,1-4H3/t7-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RQDZKOOUQIDZOG-SSDOTTSWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC(CC1C(=O)OC)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1CC(C[C@@H]1C(=O)OC)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17F2NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201139288 | |

| Record name | 1-(1,1-Dimethylethyl) 2-methyl (2R)-4,4-difluoro-1,2-pyrrolidinedicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201139288 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

265.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

647857-74-7 | |

| Record name | 1-(1,1-Dimethylethyl) 2-methyl (2R)-4,4-difluoro-1,2-pyrrolidinedicarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=647857-74-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(1,1-Dimethylethyl) 2-methyl (2R)-4,4-difluoro-1,2-pyrrolidinedicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201139288 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Fluorination of (R)-1-tert-Butyl 2-methyl 4-oxopyrrolidine-1,2-dicarboxylate

A principal method to prepare (R)-1-Tert-butyl 2-methyl 4,4-difluoropyrrolidine-1,2-dicarboxylate involves the fluorination of the corresponding 4-oxo pyrrolidine derivative using diethylaminosulfur trifluoride (DAST). This method is well documented with high yield and stereochemical retention.

- Starting Material: (R)-1-tert-Butyl 2-methyl 4-oxopyrrolidine-1,2-dicarboxylate

- Reagent: Diethylaminosulfur trifluoride (DAST)

- Solvent: Dichloromethane (DCM)

- Temperature: Initially at -78 °C, gradually warmed to room temperature

- Reaction Time: Approximately 16 hours

- Workup: Dilution with DCM, washing with saturated aqueous sodium bicarbonate, drying over sodium sulfate, and solvent removal under reduced pressure

- Yield: 98%

- Product State: Yellow oil

- Characterization: LCMS (M+H-56)+ at m/z 210, retention time 2.17 min, UV inactive

Reaction Summary Table:

| Parameter | Details |

|---|---|

| Starting Material | (R)-1-tert-Butyl 2-methyl 4-oxopyrrolidine-1,2-dicarboxylate (5.00 g, 20.5 mmol) |

| Fluorinating Agent | Diethylaminosulfur trifluoride (8.1 mL, 30.8 mmol) |

| Solvent | Dichloromethane (15 mL) |

| Temperature | -78 °C to room temperature |

| Reaction Time | 16 hours |

| Yield | 98% |

| Product | (R)-1-Tert-butyl 2-methyl 4,4-difluoropyrrolidine-1,2-dicarboxylate |

| Product Form | Yellow oil |

This fluorination step is critical for introducing the geminal difluoro group at the 4-position of the pyrrolidine ring, which is essential for the compound's biological and chemical properties.

Hydrolysis and Acidification to Obtain the Acid Form

The ester functionalities in the compound can be selectively hydrolyzed under basic conditions to yield the corresponding carboxylic acid derivatives, which are important intermediates or final products in various synthetic schemes.

- Starting Material: (S)-1-tert-Butyl 2-methyl 4,4-difluoropyrrolidine-1,2-dicarboxylate

- Reagent: Lithium hydroxide (LiOH) or potassium hydroxide (KOH) aqueous solutions

- Solvent: Tetrahydrofuran (THF) and water mixture

- Temperature: 0 °C to room temperature (20 °C)

- Reaction Time: 1 to 2 hours (overnight for KOH)

- Workup: Acidification with hydrochloric acid (HCl) to pH 2-5, extraction with ethyl acetate or dichloromethane, drying over sodium sulfate or magnesium sulfate, filtration, and solvent removal

- Yield: Typically 86% to 99% depending on conditions

- Product: White solid acid form of the compound

Representative Hydrolysis Procedure:

| Parameter | Details |

|---|---|

| Starting Material | (S)-1-tert-Butyl 2-methyl 4,4-difluoropyrrolidine-1,2-dicarboxylate (1.08 g, 4.08 mmol) |

| Base | 2 M aqueous NaOH (6.12 mL) or LiOH (1.5 g in 20 mL water) |

| Solvent | Methanol (10 mL) + Tetrahydrofuran (10 mL) or THF (40 mL) |

| Temperature | Room temperature or 0 °C to 20 °C |

| Reaction Time | 1 to 2 hours (overnight for KOH) |

| Acidification | 2 M HCl to pH 2-5 |

| Extraction | Dichloromethane or ethyl acetate (3x) |

| Drying Agent | MgSO4 or Na2SO4 |

| Yield | 86% to 99% |

| Product Form | White solid |

- MS (ESI, positive ion) m/z ~252 [M+H]+

- ^1H NMR (400 MHz, CDCl3) shows characteristic resonances consistent with the pyrrolidine ring and ester groups

- Broad singlet at ~9.6 ppm indicating acidic proton

This hydrolysis step is versatile and can be tuned by choice of base and reaction times to selectively obtain mono- or di-acid derivatives as required.

Methylation of the Acid Intermediate

Methylation of the carboxylic acid group to form the methyl ester is commonly performed using methyl iodide in the presence of a base such as potassium carbonate.

- Starting Material: (S)-1-(tert-butoxycarbonyl)-4,4-difluoropyrrolidine-2-carboxylic acid

- Reagents: Methyl iodide and potassium carbonate

- Solvent: Acetone

- Temperature: Room temperature (~20 °C)

- Reaction Time: 16 hours

- Atmosphere: Inert (argon)

- Workup: Filtration, washing with ethyl acetate, concentration under reduced pressure

- Yield: 95%

- Product: (S)-1-tert-Butyl 2-methyl 4,4-difluoropyrrolidine-1,2-dicarboxylate as yellow liquid

| Parameter | Details |

|---|---|

| Starting Material | (S)-1-(tert-butoxycarbonyl)-4,4-difluoropyrrolidine-2-carboxylic acid (1 g, 3.98 mmol) |

| Base | Potassium carbonate (824 mg, 5.97 mmol) |

| Methylating Agent | Methyl iodide (848 mg, 5.97 mmol) |

| Solvent | Acetone (10 mL) |

| Temperature | 20 °C |

| Reaction Time | 16 hours |

| Atmosphere | Argon (inert) |

| Yield | 95% |

| Product Form | Yellow liquid |

The methylation step efficiently converts the acid to the methyl ester, facilitating further synthetic transformations or purification.

Summary Table of Preparation Methods

| Step No. | Method | Key Reagents/Conditions | Yield (%) | Product Form | Notes |

|---|---|---|---|---|---|

| 1 | Fluorination with DAST | DAST, DCM, -78 °C to RT, 16 h | 98 | Yellow oil | Introduces 4,4-difluoro group |

| 2 | Hydrolysis (Base-mediated) | LiOH or KOH, THF/H2O, 0-20 °C, 1-2 h | 86-99 | White solid | Converts esters to acids |

| 3 | Methylation | Methyl iodide, K2CO3, acetone, 20 °C, 16 h | 95 | Yellow liquid | Re-esterification to methyl ester |

Research Findings and Analysis

The use of diethylaminosulfur trifluoride (DAST) is a well-established method for geminal difluorination of ketones to the corresponding difluoromethylene derivatives with high stereoselectivity and yield. This fluorination step is critical for the biological activity of the fluorinated pyrrolidine compounds.

Hydrolysis under mild basic conditions (LiOH or KOH in aqueous THF) allows selective cleavage of methyl esters without affecting the tert-butyl protecting group, enabling stepwise functional group manipulation.

Methylation using methyl iodide and potassium carbonate in acetone is a mild and efficient method to regenerate methyl esters from carboxylic acids, facilitating purification and further synthetic applications.

The reaction conditions are generally mild, with temperatures ranging from 0 °C to room temperature and reaction times from 1 hour to overnight, allowing good control over reaction progress and minimizing side reactions.

Spectroscopic characterization (MS, ^1H NMR) confirms the structural integrity and purity of the synthesized compounds at each step, with yields consistently above 85%, indicating the robustness of these methods.

Chemical Reactions Analysis

Types of Reactions

®-1-Tert-butyl 2-methyl 4,4-difluoropyrrolidine-1,2-dicarboxylate can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophilic substitution reactions can occur, especially at the difluoromethyl group, using nucleophiles like amines or thiols.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an aqueous medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles in polar aprotic solvents like DMF or DMSO.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, ®-1-Tert-butyl 2-methyl 4,4-difluoropyrrolidine-1,2-dicarboxylate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology

In biological research, this compound can be used as a probe to study enzyme-substrate interactions and the effects of fluorine substitution on biological activity. Its difluoromethyl group is particularly interesting for studying metabolic stability and enzyme inhibition.

Medicine

In medicinal chemistry, ®-1-Tert-butyl 2-methyl 4,4-difluoropyrrolidine-1,2-dicarboxylate may serve as a lead compound for the development of new pharmaceuticals. Its structural features can be optimized to enhance drug-like properties, such as potency, selectivity, and pharmacokinetics.

Industry

In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in agrochemicals, polymers, and advanced materials.

Mechanism of Action

The mechanism of action of ®-1-Tert-butyl 2-methyl 4,4-difluoropyrrolidine-1,2-dicarboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The difluoromethyl group can enhance binding affinity and selectivity by forming strong hydrogen bonds and hydrophobic interactions. The tert-butyl and methyl groups can influence the compound’s overall conformation and stability, affecting its biological activity.

Comparison with Similar Compounds

Key Properties :

- Purity : 95–98% (HPLC)

- Physical State : Solid at room temperature

- Synthetic Route : Prepared via DAST-mediated fluorination of a 4-oxopyrrolidine precursor, achieving 73% yield for the (S)-enantiomer under analogous conditions .

Comparison with Structural Analogues

Enantiomeric Pair: (S)-Enantiomer

Compound : (S)-1-Tert-butyl 2-methyl 4,4-difluoropyrrolidine-1,2-dicarboxylate (CAS: 203866-17-5)

- Molecular Formula: C₁₁H₁₇F₂NO₄ (identical to R-form)

- Key Differences: Opposite stereochemistry at C2, leading to divergent interactions with chiral biological targets (e.g., enzymes or receptors) .

- Applications : Used in asymmetric synthesis; enantiomeric purity critical for pharmacological activity .

Fluorinated Pyrrolidine Derivatives

Compound: tert-Butyl (3R,4S)-3-amino-4-fluoropyrrolidine-1-carboxylate (CAS: 1138324-48-7)

Hydroxyl-Substituted Analogues

Compound : 1-tert-Butyl 2-methyl (2S,3S)-3-hydroxypyrrolidine-1,2-dicarboxylate (CAS: 130966-46-0)

Piperidine-Based Analogue

Compound : 1-tert-Butyl 3-methyl 5,5-difluoropiperidine-1,3-dicarboxylate (CAS: 1255667-06-1)

- Molecular Formula: C₁₃H₁₉F₂NO₄

- Key Differences: Six-membered piperidine ring instead of pyrrolidine, reducing ring strain and altering conformational flexibility.

- Applications : Explored in central nervous system (CNS) drug design due to improved blood-brain barrier penetration .

Comparative Data Table

Biological Activity

(R)-1-Tert-butyl 2-methyl 4,4-difluoropyrrolidine-1,2-dicarboxylate (CAS No. 647857-74-7) is a fluorinated pyrrolidine derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This compound is characterized by its unique structure, which includes a pyrrolidine ring substituted with fluorine atoms and dicarboxylate moieties.

- Molecular Formula : C11H17F2NO4

- Molecular Weight : 265.25 g/mol

- CAS Number : 647857-74-7

- Structural Formula :

Biological Activity Overview

The biological activity of (R)-1-Tert-butyl 2-methyl 4,4-difluoropyrrolidine-1,2-dicarboxylate has been explored in various studies, highlighting its potential applications in pharmacology, particularly in cancer treatment and as an anti-inflammatory agent.

The compound is believed to exert its biological effects through the modulation of specific molecular pathways involved in cell signaling and inflammation. Its fluorinated structure may enhance lipophilicity, potentially improving membrane permeability and bioavailability.

Anti-Cancer Activity

A study focusing on reversible covalent compounds indicated that derivatives similar to (R)-1-Tert-butyl 2-methyl 4,4-difluoropyrrolidine could be effective in treating cancers by targeting specific proteins involved in tumor growth. The research suggests that such compounds can act as Michael acceptors, forming covalent bonds with nucleophilic sites on target proteins, thereby inhibiting their function .

Anti-Inflammatory Effects

Research has indicated that compounds with similar structures may exhibit anti-inflammatory properties. The modulation of inflammatory pathways could be beneficial in treating autoimmune diseases and conditions characterized by chronic inflammation .

Case Studies

| Study | Focus | Findings |

|---|---|---|

| Study on Reversible Covalent Compounds | Cancer Treatment | Demonstrated efficacy in inhibiting tumor growth through covalent bonding to target proteins. |

| Fluorinated Compounds in Drug Development | Drug Design | Explored the role of fluorination in enhancing drug properties and biological activity. |

Toxicity and Safety

Safety data regarding (R)-1-Tert-butyl 2-methyl 4,4-difluoropyrrolidine indicates that it should be handled with care due to potential irritation effects. Precautionary measures include avoiding skin and eye contact .

Q & A

Q. What are the standard synthetic routes for preparing (R)-1-Tert-butyl 2-methyl 4,4-difluoropyrrolidine-1,2-dicarboxylate, and how is stereochemical integrity maintained?

The compound is typically synthesized via multi-step protocols involving Boc-protection, fluorination, and esterification. For example, a common route involves:

Boc-protection : Reacting (R)-4,4-difluoropyrrolidine-2-carboxylic acid with di-tert-butyl dicarbonate (Boc₂O) in dichloromethane (DCM) using triethylamine (TEA) and DMAP as catalysts .

Methyl esterification : Subsequent treatment with methyl chloroformate to install the methyl ester group.

Purification : Column chromatography or recrystallization to isolate the product (typical yield: 95%) .

Stereochemical control is achieved using enantiomerically pure starting materials (e.g., D-proline derivatives) and avoiding racemization-prone conditions (e.g., high-temperature acidic/basic environments) .

Q. Which analytical techniques are most effective for characterizing this compound, and what key spectral features should researchers prioritize?

Key techniques include:

- NMR :

- ¹H NMR : Look for splitting patterns from the 4,4-difluoro group (e.g., coupling constants JHF ~47-50 Hz) and stereochemical shifts in the pyrrolidine ring .

- ¹³C NMR : Signals near δ 160-165 ppm indicate carbonyl groups (Boc and methyl ester) .

- Mass Spectrometry (MS) : Confirm molecular weight (265.25 g/mol) with ESI-MS or HRMS .

- IR Spectroscopy : Peaks at ~1740 cm⁻¹ (C=O stretch of esters) and ~1250 cm⁻¹ (C-F stretch) .

Advanced Research Questions

Q. How does the 4,4-difluoro substitution influence the compound’s conformational dynamics and reactivity in subsequent derivatization?

The 4,4-difluoro group introduces steric and electronic effects:

- Conformational rigidity : Fluorine’s electronegativity restricts pyrrolidine ring puckering, favoring specific chair or envelope conformations. This impacts nucleophilic substitution or ring-opening reactions .

- Electronic effects : Fluorine withdraws electron density, potentially activating adjacent positions for electrophilic attacks (e.g., amidation at the ester carbonyl) .

Comparative studies with non-fluorinated analogs (e.g., 4-hydroxy or 4-H derivatives) reveal slower reaction kinetics in SN2 pathways due to reduced nucleophilicity .

Q. What strategies resolve contradictions in spectroscopic data, such as unexpected splitting in NMR or discrepancies in optical rotation values?

Common issues and solutions:

- Diastereomer formation : Check for unintended epimerization during synthesis (e.g., via chiral HPLC or polarimetry). For example, TFA-mediated Boc-deprotection may racemize stereocenters if not carefully controlled .

- Impurity interference : Use preparative HPLC or fractional crystallization to isolate the target compound from byproducts (e.g., tert-butyl ester hydrolysis products) .

- Solvent effects : Ensure deuterated solvents (e.g., CDCl₃ vs. DMSO-d₆) do not alter chemical shift assignments .

Q. How can researchers functionalize this compound to explore structure-activity relationships (SAR) in medicinal chemistry applications?

Derivatization approaches include:

- Amide coupling : React the methyl ester with amines (e.g., 4-fluorobenzylamine) under HATU/DIPEA conditions to generate carboxamide derivatives .

- Boc deprotection : Remove the tert-butyl group with TFA/DCM to expose the pyrrolidine nitrogen for alkylation or acylation .

- Fluorine replacement : Substitute 4,4-difluoro groups via radical or metal-catalyzed reactions (e.g., Pd-mediated cross-coupling) to introduce aryl or heteroaryl moieties .

Q. What computational methods are recommended to model the compound’s electronic environment and predict reactivity?

- DFT calculations : Optimize geometry at the B3LYP/6-31G(d) level to analyze frontier molecular orbitals (FMOs) and nucleophilic/electrophilic sites .

- Molecular Dynamics (MD) : Simulate solvation effects (e.g., in DMSO or water) to predict aggregation behavior or binding affinities in biological assays .

- Docking studies : Use AutoDock Vina to model interactions with enzymes (e.g., proteases or kinases) for rational drug design .

Methodological Considerations

- Stereochemical validation : Always cross-validate enantiomeric excess (ee) using chiral stationary-phase HPLC and compare optical rotation with literature values .

- Scale-up challenges : Optimize solvent systems (e.g., switch from DCM to THF for safer large-scale reactions) and monitor exotherms during fluorination steps .

- Data reproducibility : Document batch-specific variations in purity (e.g., 95% vs. 97%) and their impact on reaction outcomes .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.